molecular formula C8H20INO4 B1608976 Tetraethylammonium periodate CAS No. 5492-69-3

Tetraethylammonium periodate

Cat. No. B1608976
CAS RN: 5492-69-3
M. Wt: 321.15 g/mol
InChI Key: YXYPONURGKGPDV-UHFFFAOYSA-M
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Description

Synthesis Analysis

Tetraethylammonium salts are generally prepared by salt metathesis reactions . For example, the synthesis of tetraethylammonium perchlorate is carried out by mixing the water-soluble salts tetraethylammonium bromide and sodium perchlorate in water, from which the water-insoluble tetraethylammonium perchlorate precipitates .


Molecular Structure Analysis

The molecular structure of Tetraethylammonium periodate is represented by the linear formula: (C2H5)4N (IO4) . The molecular weight of the compound is 321.15 .


Chemical Reactions Analysis

Tetraethylammonium periodate can be used as an oxidant in the N-dealkylation of tertiary amines using Fe (III) complex as a catalyst . It can also be employed as a reagent in intramolecular cycloaddition reactions .


Physical And Chemical Properties Analysis

Tetraethylammonium periodate is a technical grade compound that comes in the form of crystals . It is moistened with water and contains 10% water as a stabilizer . The melting point of the compound is approximately 170°C (decomposition) .

Safety And Hazards

Tetraethylammonium periodate is classified as a flammable solid . It may intensify fire and is an oxidizer . Precautions should be taken to keep it away from heat, sparks, open flames, and hot surfaces . It should be stored in a dry, cool, and well-ventilated place .

properties

IUPAC Name

tetraethylazanium;periodate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N.HIO4/c1-5-9(6-2,7-3)8-4;2-1(3,4)5/h5-8H2,1-4H3;(H,2,3,4,5)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXYPONURGKGPDV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CC)CC.[O-]I(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00203433
Record name Tetraethylammonium periodate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00203433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetraethylammonium periodate

CAS RN

5492-69-3
Record name Ethanaminium, N,N,N-triethyl-, salt with periodic acid (HIO4) (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5492-69-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Tetraethylammonium periodate
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Record name Tetraethylammonium periodate
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Record name Tetraethylammonium periodate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
90
Citations
AK Qureshi, B Sklarz - Journal of the Chemical Society C: Organic, 1966 - pubs.rsc.org
… An N-alkylhydroxyamino-compound is oxidised in chloroform to the nitroso-compound by tetraethylammonium periodate, a potentially useful reagent soluble in various organic solvents. …
Number of citations: 21 pubs.rsc.org
DE Rivett, JFK Wilshire - Australian Journal of Chemistry, 1971 - CSIRO Publishing
… tetraethylammonium periodate was performed without mishap on one occasion, a … Solid tetraethylammonium periodate must be regarded therefore as an explosive substance…
Number of citations: 14 www.publish.csiro.au
D Bhat, N Sharma - Australian Journal of Chemistry, 2016 - CSIRO Publishing
… sterically hindered Fe III complexes and tetraethylammonium periodate as oxidant gave the corresponding N-… Tetraethylammonium periodate favoured oxygen transfer to the substrate. …
Number of citations: 4 www.publish.csiro.au
GJ Buist, SM Tabatabai - Journal of the Chemical Society, Faraday …, 1979 - pubs.rsc.org
… The dioxan was found to contain an impurity which reacted with periodate, so this solvent was refluxed with a small amount of tetraethylammonium periodate then redistilled. All the …
Number of citations: 7 pubs.rsc.org
AG Wee, J Slobodian - Encyclopedia of Reagents for Organic …, 2001 - Wiley Online Library
[ 5492‐69‐3 ] C 8 H 20 INO 4 (MW 321.19) InChI = 1S/C8H20N.HIO4/c1‐5‐9(6‐2,7‐3)8‐4;2‐1(3,4)5/h5‐8H2,1‐4H3;(H,2,3,4,5)/q+1;/p‐1 InChIKey = YXYPONURGKGPDV‐…
Number of citations: 1 onlinelibrary.wiley.com
GW Kirby, JG Sweeny - Journal of the Chemical Society, Perkin …, 1981 - pubs.rsc.org
… Oxidation of benzohydroxamic acid with tetraethylammonium periodate in the presence of the … In our hands, recrystallised tetraethylammonium periodate appears to be stable when …
Number of citations: 51 pubs.rsc.org
JET Corrie, GW Kirby, JWM Mackinnon - Journal of the Chemical …, 1985 - pubs.rsc.org
… Similarly, we find that oxidation of benzohydroxamic acid with tetraethylammonium periodate in dichloromethane, under our standard conditions, gives 0benzoylbenzohydroxamic acid (…
Number of citations: 65 pubs.rsc.org
CA Bunton, VJ Shiner - Journal of the Chemical Society (Resumed), 1960 - pubs.rsc.org
… Oxidation of BiacetyL-A concentrated solution of isotopically normal tetraethylammonium periodate was added to isotopically enriched biacetyl in l80 water. The following experiment …
Number of citations: 22 pubs.rsc.org
CC Christie, GW Kirby, H McGuigan… - Journal of the Chemical …, 1985 - pubs.rsc.org
… Oxidation of hydroxyurea with sodium or tetraethylammonium periodate in the presence of cyclopentadiene gave a cycloadduct (3a) formed, apparently, by capture of the transient …
Number of citations: 8 pubs.rsc.org
GW Kirby, JWM Mackinnon - Journal of the Chemical Society, Perkin …, 1985 - pubs.rsc.org
… Oxidation of acetohydroxamic acid with tetraethylammonium periodate in the presence of … Oxidation of hydroxamic acids, RCONHOH, with, for example, tetraethylammonium periodate …
Number of citations: 18 pubs.rsc.org

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